molecular formula C8H7NS B8637943 1-(3-Thienyl)cyclopropanecarbonitrile CAS No. 162959-99-1

1-(3-Thienyl)cyclopropanecarbonitrile

Cat. No.: B8637943
CAS No.: 162959-99-1
M. Wt: 149.21 g/mol
InChI Key: BQPOWBNNEAXARZ-UHFFFAOYSA-N
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Description

1-(3-Thienyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile group and a 3-thienyl substituent. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability. The thienyl group (a sulfur-containing heteroaromatic ring) contributes unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

162959-99-1

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

1-thiophen-3-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H7NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2

InChI Key

BQPOWBNNEAXARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-(3-Thienyl)cyclopropanecarbonitrile with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
This compound 3-Thienyl C8H6NS 164.20 Sulfur heterocycle enhances π-electron delocalization and potential metal coordination.
1-(3-Chlorophenyl)cyclopropanecarbonitrile 3-Chlorophenyl C10H7ClN 176.62 Chlorine substituent increases electronegativity and lipophilicity.
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 2-Fluoropyridin-3-yl C9H7FN2 162.16 Fluorine and pyridine improve metabolic stability and binding affinity in drug candidates.
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile 4-Bromo-2-methylphenyl C11H10BrN 236.11 Bromine and methyl groups enhance steric bulk and halogen bonding potential.

Key Observations :

  • The thienyl derivative has the lowest molecular weight due to the smaller heteroaromatic ring.
  • Halogenated derivatives (Cl, Br, F) exhibit higher electronegativity, influencing reactivity and solubility.
Stability and Reactivity:
  • Cyclopropanecarbonitrile derivatives are generally stable under normal conditions but may undergo ring-opening reactions under acidic or thermal stress .
  • The thienyl group’s sulfur atom may increase susceptibility to oxidation compared to phenyl or pyridyl analogs.

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